molecular formula C12H8BrClN4O B12895547 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 5413-98-9

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

Katalognummer: B12895547
CAS-Nummer: 5413-98-9
Molekulargewicht: 339.57 g/mol
InChI-Schlüssel: PSGCWJKNZZEGRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps:

    Gewald Reaction: This step involves the formation of a thiophene ring by reacting an aldehyde or ketone with an activated nitrile in the presence of a sulfur source.

    Pyrimidone Formation: The thiophene derivative is then converted into a pyrimidone.

    Bromination: The pyrimidone is brominated to introduce the bromine atom.

    Chlorination: Finally, the compound is chlorinated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have enhanced biological activities or different chemical properties.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a valuable compound for targeted drug design and synthesis.

Eigenschaften

CAS-Nummer

5413-98-9

Molekularformel

C12H8BrClN4O

Molekulargewicht

339.57 g/mol

IUPAC-Name

4-(4-bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8BrClN4O/c1-18-10-9(6-15-18)11(17-12(14)16-10)19-8-4-2-7(13)3-5-8/h2-6H,1H3

InChI-Schlüssel

PSGCWJKNZZEGRP-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.